

TS-IN-5 as a novel thymidylate synthase inhibitor

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Compound of Interest

Compound Name: TS-IN-5

Cat. No.: B15610512

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Unable to Locate Information on "TS-IN-5"

Our comprehensive search for the thymidylate synthase inhibitor designated "TS-IN-5" did not yield any specific scientific literature, preclinical data, or clinical trial information. This suggests that "TS-IN-5" may be an internal compound designation not yet disclosed in public-facing research, a misnomer, or a very recently developed molecule yet to be published.

As a result, we are unable to provide a detailed technical guide on **TS-IN-5** at this time.

However, to demonstrate the depth of analysis and presentation you can expect, we have prepared an in-depth technical guide on a representative novel thymidylate synthase inhibitor, DG1, based on recently published research. DG1 is a promising new agent with demonstrated preclinical efficacy in non-small cell lung cancer (NSCLC).

An In-depth Technical Guide on DG1: A Novel Thymidylate Synthase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

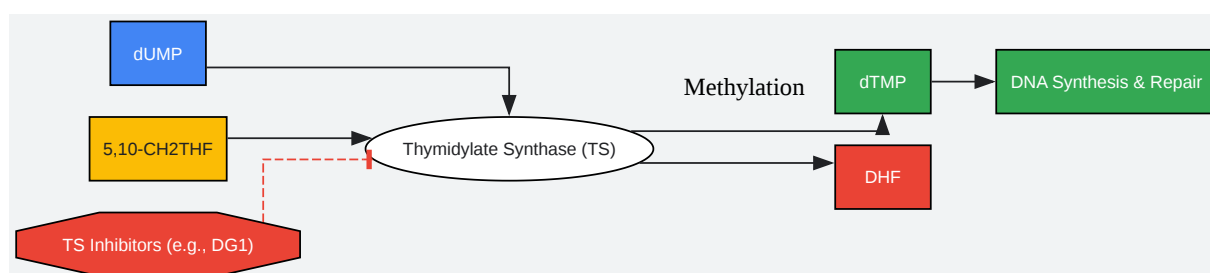
Executive Summary

Thymidylate synthase (TS) remains a cornerstone target in oncology due to its critical role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.^{[1][2][3]} Inhibition of TS leads to a depletion of dTMP, resulting in an

imbalance of nucleotide pools, DNA damage, and ultimately, apoptotic cell death in rapidly proliferating cancer cells.[2] While classic inhibitors like 5-Fluorouracil (5-FU) and newer antifolates such as Pemetrexed have seen clinical success, the search for novel inhibitors with improved efficacy, selectivity, and reduced toxicity continues.[3][4][5] This guide focuses on DG1, a recently developed small molecule inhibitor of thymidylate synthase with a unique multi-faceted anti-cancer profile. DG1 not only directly inhibits TS but also demonstrates potent anti-angiogenic and metabolic reprogramming effects in non-small cell lung cancer (NSCLC) models.[6]

Core Mechanism of Action of Thymidylate Synthase Inhibitors

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH₂THF) as a methyl donor.[1][7] TS inhibitors disrupt this vital step in nucleotide synthesis.



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Caption: Canonical pathway of dTMP synthesis via Thymidylate Synthase and its inhibition.

Quantitative Data for DG1

The following tables summarize the key quantitative findings for the novel TS inhibitor, DG1, as reported in preclinical studies.[6]

Table 1: In Vitro Efficacy of DG1

Parameter	Cell Line	Value	Comparator (Pemetrexed)
Enzyme Inhibition	Human TS	Data not specified	Data not specified
Cell Viability (IC50)	A549 (NSCLC)	Data not specified	Data not specified
H1975 (NSCLC)	Data not specified	Data not specified	
Apoptosis Induction	A549 & H1975	Significant increase	Not specified

Note: Specific IC50 values were not available in the abstract, but DG1 was identified as a "hit compound" from a series of synthesized derivatives based on enzyme and cell viability assays.

Table 2: In Vivo Efficacy of DG1 (A549 Xenograft Model)

Parameter	DG1 Treatment	Pemetrexed Treatment
Tumor Growth Inhibition	Significantly greater than PTX	Standard Efficacy
Angiogenesis Inhibition	Verified in vivo	Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the key experimental protocols employed in the evaluation of DG1.

4.1. Thymidylate Synthase Enzyme Activity Assay

- Objective: To determine the direct inhibitory effect of synthesized compounds on human thymidylate synthase.
- Methodology:
 - Recombinant human TS enzyme is incubated with the test compound (e.g., DG1) at various concentrations.
 - The reaction is initiated by the addition of substrates dUMP and the cofactor 5,10-methylenetetrahydrofolate.

- The conversion of dUMP to dTMP is monitored over time, typically using a spectrophotometric assay that measures the change in absorbance as the cofactor is oxidized.
- IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

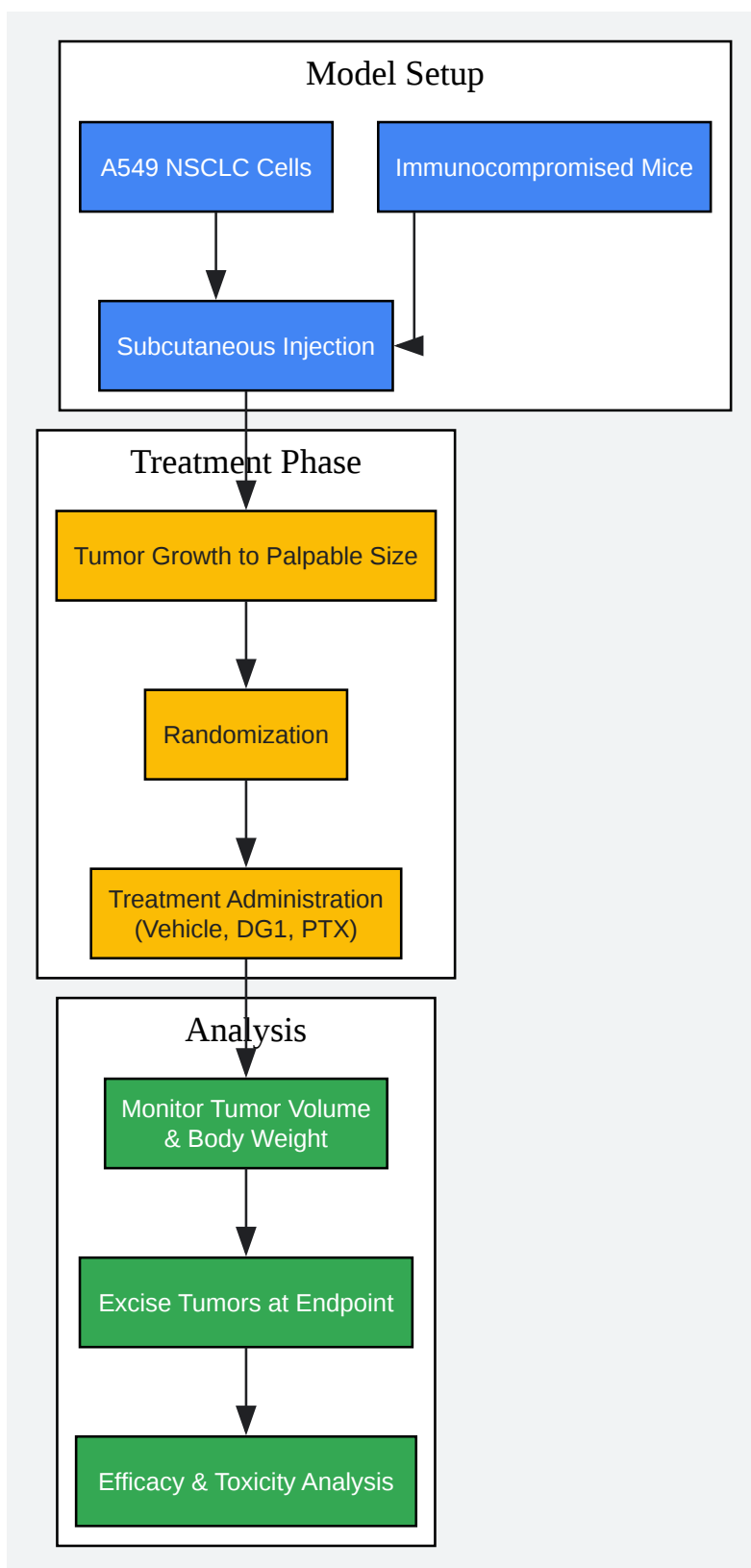
4.2. Cell Viability (MTT) Assay

- Objective: To assess the cytotoxic effects of DG1 on cancer cell lines.
- Methodology:
 - NSCLC cells (e.g., A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with serial dilutions of DG1 or a control compound (e.g., Pemetrexed) for a specified period (e.g., 72 hours).
 - MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
 - The formazan crystals are solubilized, and the absorbance is read on a plate reader.
 - IC50 values are determined from the dose-response curves.

4.3. In Vivo Xenograft Mouse Model

- Objective: To evaluate the anti-tumor efficacy of DG1 in a living organism.
- Methodology:
 - Immunocompromised mice are subcutaneously injected with A549 human NSCLC cells.
 - Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, DG1, Pemetrexed).

- Drugs are administered according to a predetermined schedule and dosage.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).



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Caption: Workflow for assessing in vivo efficacy using a xenograft mouse model.

Extended Anti-Cancer Profile of DG1

Beyond direct TS inhibition, DG1 exhibits additional mechanisms that contribute to its potent anti-cancer activity.

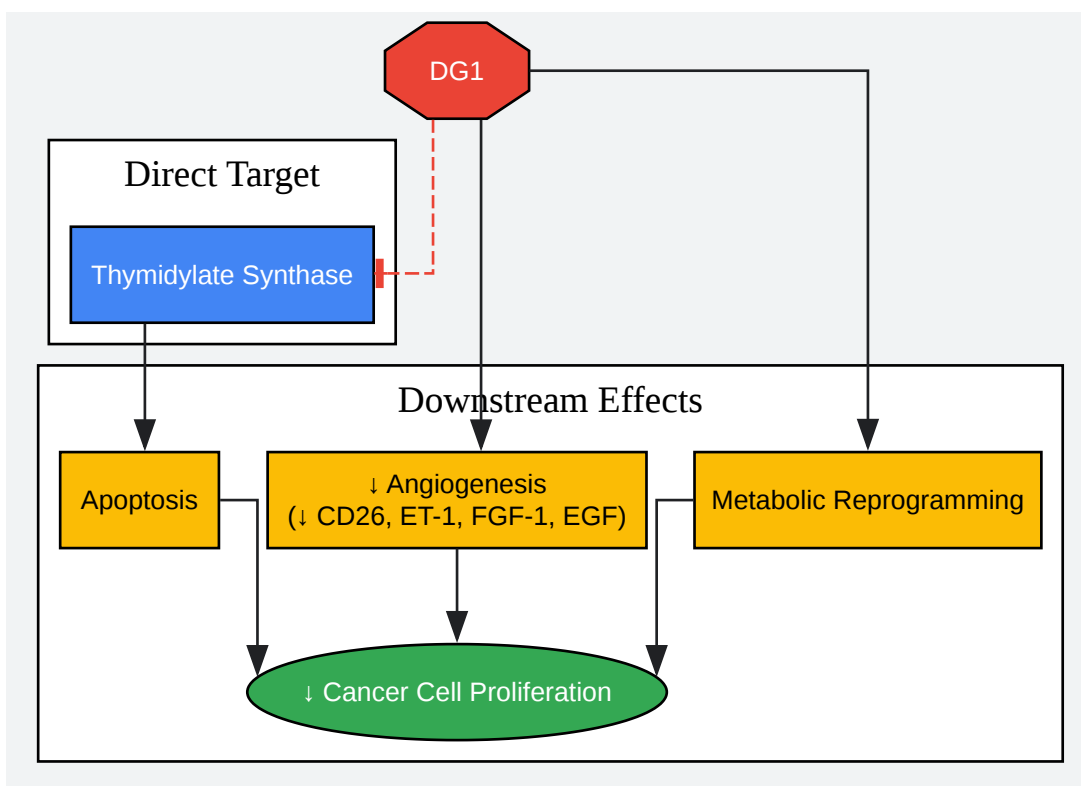
5.1. Inhibition of Angiogenesis

DG1 has been shown to inhibit angiogenesis both in vitro and in vivo.^[6] An angiogenic factor antibody microarray revealed that DG1 can suppress the expression of key pro-angiogenic factors, including:

- CD26
- Endothelin-1 (ET-1)
- Fibroblast Growth Factor 1 (FGF-1)
- Epidermal Growth Factor (EGF)

5.2. Metabolic Reprogramming

RNA sequencing and PCR array analyses indicated that DG1 can modulate metabolic pathways in NSCLC cells, suggesting an impact on cancer cell metabolism beyond nucleotide synthesis.^[6]



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Caption: The multi-faceted mechanism of action of the novel TS inhibitor DG1.

Conclusion and Future Directions

DG1 represents a significant advancement in the development of thymidylate synthase inhibitors. Its ability to not only inhibit its primary target but also to disrupt tumor angiogenesis and metabolism provides a multi-pronged attack on cancer progression.[6] These findings underscore the potential of DG1 as a promising therapeutic candidate for NSCLC. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and exploration of its efficacy in combination with other anticancer agents.

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